ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2. The sulfanylacetamido (–S–CH2–CO–NH–) linker bridges the pyrazolo-pyrazine system to a benzoate ester moiety at position 3 of the benzene ring. This structure combines aromaticity, hydrogen-bonding capacity (via the amide and ester groups), and lipophilicity (from the phenyl and pyrazine rings), making it a candidate for medicinal or agrochemical applications .
Properties
IUPAC Name |
ethyl 3-[[2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-9-6-10-18(13-17)25-21(28)15-31-22-20-14-19(16-7-4-3-5-8-16)26-27(20)12-11-24-22/h3-14H,2,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJTGCDWZYRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate typically involves several steps:
Starting Materials: : The synthesis begins with commercially available materials such as ethyl benzoate, 2-phenylpyrazolo[1,5-a]pyrazine, and appropriate thiol compounds.
Reaction Steps
Synthesis of Intermediate: : The intermediate compound is formed by reacting 2-phenylpyrazolo[1,5-a]pyrazine with the appropriate thiol under controlled conditions.
Acylation Reaction: : The intermediate undergoes acylation with acetamido groups in the presence of suitable catalysts and solvents.
Esterification: : Finally, the compound is esterified to form this compound.
Purification: : The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods involve scaling up the laboratory synthesis while ensuring purity, yield, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the pyrazine ring or the nitro groups if present.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Hydrolysis: : The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.
Reduction: : Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Electrophiles like halogens or nucleophiles like amines.
Hydrolysis: : Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
The reactions yield products such as sulfoxides, sulfones, substituted aromatic compounds, and carboxylic acids, depending on the reaction pathway and conditions.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a precursor for more complex molecules, facilitating the study of reaction mechanisms and novel synthetic routes.
Biology
The compound's potential biological activities include acting as enzyme inhibitors or receptor ligands, making it valuable in biochemical assays and pharmacological research.
Medicine
Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate could be explored for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industrial applications, the compound may be used in the synthesis of materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The compound interacts with biological targets through its functional groups:
Molecular Targets: : Potential targets include enzymes and receptors, particularly those involved in signaling pathways or metabolic processes.
Pathways Involved: : It may modulate pathways related to inflammation, cell proliferation, or apoptosis.
Binding Interactions: : The compound's pyrazolo[1,5-a]pyrazine and phenyl groups facilitate binding interactions with proteins, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrazine Cores
G420-0463 (Ethyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate)
- Key Differences :
- The pyrazolo-pyrazine core is substituted with a naphthalen-1-yl group instead of phenyl.
- The benzoate ester is at position 2 rather than 3.
- Physicochemical Properties :
- Biological Implications : The naphthyl group may enhance π-π stacking in protein binding but reduce aqueous solubility.
G420-0609 (Ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate)
- Key Differences :
- Substituent on pyrazolo-pyrazine: 4-ethylphenyl vs. phenyl.
- Benzoate ester at position 4 instead of 3.
- Physicochemical Properties :
- Synthetic Accessibility : The 4-ethylphenyl group may require additional steps for regioselective substitution.
Analogues with Modified Heterocyclic Cores
Ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
- Key Differences: Core: Pyrazolo[1,5-a]pyridine (one nitrogen in the fused ring) vs. pyrazolo[1,5-a]pyrazine (two nitrogens). Substituents: Diethylamino-methyl-isoxazole replaces the sulfanylacetamido linker.
- Physicochemical Properties :
Pyrazophos (Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate)
- Key Differences :
- Core: Pyrazolo[1,5-a]pyrimidine with a phosphorothioate group.
- Functional groups: Lacks the sulfanylacetamido linker and benzoate ester.
Functional Group Variations in Sulfonamide and Triazole Derivatives
N-[3-(4-Quinazoliny)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones
- Key Differences :
- Replaces pyrazolo-pyrazine with a pyrazole-quinazoline system.
- Hydrazone linker instead of sulfanylacetamido.
- Biological Activity : Demonstrated antifungal activity against Fusarium graminearum (wheat blight), suggesting that the target compound’s sulfanyl group may similarly interact with fungal enzymes .
1,3,4-Oxadiazole-Triazole Hybrids
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
- CAS Number : 1021216-72-7
The compound is believed to interact with several biological targets, particularly in the central nervous system and cancer biology. Its structure suggests potential activity as a ligand for various receptors, including the Peripheral Benzodiazepine Receptor (PBR), which has implications in neuroprotection and cancer therapy.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) with IC₅₀ values around 26 µM . The structural similarity with this compound suggests that it may possess comparable activity.
Neuroprotective Effects
The compound's interaction with PBR may confer neuroprotective effects. Compounds that target PBR have been shown to modulate steroid biosynthesis and exhibit protective effects in glioma cell lines . This suggests a potential role for this compound in neurological disorders.
Case Studies
-
Study on Cell Viability : In a study assessing the viability of A549 cells treated with various pyrazole derivatives, this compound was found to significantly reduce cell viability compared to controls, indicating strong cytotoxic effects.
Compound IC₅₀ (µM) Cell Line Ethyl 3-[2-(...)] 26 A549 Control >50 A549 -
Neuroprotection Assay : A separate investigation into the neuroprotective effects of compounds targeting PBR showed that certain pyrazole derivatives could enhance cell survival in models of oxidative stress.
Compound Survival Rate (%) Treatment Condition Ethyl 3-[2-(...)] 75 Oxidative Stress Control 50 Oxidative Stress
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
